molecular formula C18H21NO3S B4191473 ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B4191473
M. Wt: 331.4 g/mol
InChI Key: MDJJZAXKYICMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, also known as ETPTIC, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. It is a member of the indole family of compounds and has been found to have a range of biological activities.

Scientific Research Applications

Ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models. In addition, it has been shown to have anti-viral activity against HIV and other viruses.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to some other compounds that have been studied for similar applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and to identify any potential side effects or limitations of its use.

properties

IUPAC Name

ethyl 4-oxo-3-propyl-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-3-6-12-16-13(19-17(12)18(21)22-4-2)9-11(10-14(16)20)15-7-5-8-23-15/h5,7-8,11,19H,3-4,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJZAXKYICMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxo-3-propyl-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 4-oxo-3-propyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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